Cas no 1428374-02-0 (3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine)

3-Chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine is a specialized organic compound featuring a chloro-substituted pyridine core linked to a naphthalene-carbonyl piperidine moiety via an ether bridge. This structure offers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical research. The naphthalene group enhances lipophilicity, while the piperidine spacer contributes to conformational flexibility, potentially improving binding affinity in target interactions. The chloro-pyridine unit further provides reactivity for derivatization. Its well-defined molecular architecture makes it a promising intermediate for developing bioactive molecules, particularly in kinase inhibition or receptor modulation studies. The compound's synthetic versatility and structural features support its utility in medicinal chemistry and drug discovery applications.
3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine structure
1428374-02-0 structure
Product name:3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
CAS No:1428374-02-0
MF:C21H19ClN2O2
MW:366.840764284134
CID:5404134

3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine Chemical and Physical Properties

Names and Identifiers

    • [4-[(3-Chloro-2-pyridinyl)oxy]-1-piperidinyl]-1-naphthalenylmethanone
    • 3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
    • Inchi: 1S/C21H19ClN2O2/c22-19-9-4-12-23-20(19)26-16-10-13-24(14-11-16)21(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-9,12,16H,10-11,13-14H2
    • InChI Key: QJAWMAMBLGUZPI-UHFFFAOYSA-N
    • SMILES: C(N1CCC(OC2=NC=CC=C2Cl)CC1)(C1=C2C(C=CC=C2)=CC=C1)=O

Experimental Properties

  • Density: 1.294±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 542.5±50.0 °C(Predicted)
  • pka: 1.49±0.22(Predicted)

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F6359-0938-3mg
3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
1428374-02-0
3mg
$63.0 2023-09-09
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F6359-0938-10mg
3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
1428374-02-0
10mg
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Life Chemicals
F6359-0938-40mg
3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
1428374-02-0
40mg
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Life Chemicals
F6359-0938-20μmol
3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
1428374-02-0
20μmol
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F6359-0938-10μmol
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3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
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F6359-0938-5mg
3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
1428374-02-0
5mg
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3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
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3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
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3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine
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20mg
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Additional information on 3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine

Professional Introduction to 3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine (CAS No. 1428374-02-0)

3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine, identified by its CAS number 1428374-02-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of drug discovery and development. Its unique structural features, characterized by a pyridine core substituted with a chloro group and an oxy-functionalized piperidine moiety linked to a naphthalene derivative, make it a subject of intense study for its pharmacological properties.

The chemical structure of 3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine encompasses several key functional groups that contribute to its reactivity and potential applications. The presence of a chloro group at the 3-position of the pyridine ring enhances its electrophilicity, making it a suitable candidate for further derivatization and functionalization. Additionally, the naphthalene-1-carbonyl moiety attached to the piperidine ring introduces rigidity and electronic characteristics that can influence the compound's interaction with biological targets.

In recent years, there has been growing interest in developing small molecule inhibitors that target specific enzymes and receptors involved in various diseases. The piperidine scaffold, particularly when modified with aromatic rings such as naphthalene, has shown promise in modulating enzyme activity and receptor binding. 3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine is being explored as a potential lead compound in this regard, with studies focusing on its ability to interact with proteins and nucleic acids.

One of the most compelling aspects of this compound is its potential application in oncology research. Preliminary studies have suggested that molecules with similar structural motifs may inhibit kinases and other enzymes overexpressed in cancer cells. The combination of the pyridine core, chloro substituent, and naphthalene derivative creates a multifaceted scaffold that can be optimized for enhanced binding affinity and selectivity. This has led to its inclusion in several high-throughput screening campaigns aimed at identifying novel anticancer agents.

The synthesis of 3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine involves multi-step organic transformations that require precise control over reaction conditions. Key steps include the formation of the naphthalene-1-carbonyl group, which is typically achieved through Friedel-Crafts acylation followed by functional group interconversion. The subsequent coupling of this intermediate with piperidine derivatives via nucleophilic substitution or other coupling reactions yields the desired product.

In terms of pharmacokinetic properties, 3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine exhibits characteristics that are favorable for drug development. Studies have indicated moderate solubility in organic solvents, which is essential for formulation into pharmaceutical products. Additionally, preliminary pharmacokinetic profiles suggest reasonable bioavailability and metabolic stability, making it a promising candidate for further clinical investigation.

The field of medicinal chemistry continues to evolve rapidly, with new methodologies and technologies enabling more efficient discovery and development of therapeutic agents. Computational chemistry plays a pivotal role in this process, allowing researchers to predict the binding modes of small molecules to biological targets with high accuracy. Virtual screening techniques have been employed to identify potential analogs of 3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine, which can be synthesized and tested experimentally.

The impact of this compound on drug discovery extends beyond oncology. Research has also explored its potential in treating neurological disorders, infectious diseases, and inflammatory conditions. The versatility of its chemical structure allows for modifications that can tailor its biological activity to specific therapeutic needs. This adaptability makes it an attractive scaffold for designing novel drugs targeting a wide range of diseases.

In conclusion, 3-chloro-2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyridine (CAS No. 1428374-02-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity position it as a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against various diseases.

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